

The Discovery and Isolation of Decarestrictine C from Penicillium: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Decarestrictine C

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Abstract

Decarestrictine C, a member of the decarestrictine family of 10-membered lactones, was first identified as a secondary metabolite from fungi of the genus *Penicillium*. These compounds have garnered significant interest due to their inhibitory effects on cholesterol biosynthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of **Decarestrictine C**, with detailed experimental protocols and quantitative data compiled from foundational research. The document is intended to serve as a resource for researchers in natural product chemistry, mycology, and drug discovery.

Introduction

The decarestrictines are a class of polyketide natural products isolated from various *Penicillium* species, including *Penicillium simplicissimum* and *Penicillium corylophilum*.^{[1][2]} First reported in the early 1990s, these compounds were discovered through chemical screening programs aimed at identifying novel inhibitors of cholesterol biosynthesis.^{[1][2]} The decarestrictine family is characterized by a 10-membered lactone ring with variations in the oxygenation pattern.

Decarestrictine C, specifically, exists as an inseparable mixture of two diastereomers, **Decarestrictine C1** and **Decarestrictine C2**. Like other members of its family, it demonstrates potential as an anticholesteremic agent. The biosynthesis of these compounds originates from a common pentaketide precursor, with the final product profile being influenced by fermentation conditions such as pH.^[3]

This guide will detail the fermentation and isolation procedures, methods of structure elucidation, and present key quantitative data for **Decarestrictine C**.

Fermentation and Production

Decarestrictine C is produced by submerged fermentation of *Penicillium* strains. The following protocol is a composite of methodologies described in the literature for the production of decarestrictines.

Producing Organisms

- *Penicillium simplicissimum* (e.g., strain FH-A 6090)
- *Penicillium corylophilum*

Fermentation Protocol

Objective: To cultivate *Penicillium* species for the production of decarestrictine secondary metabolites.

Materials:

- Selected *Penicillium* strain
- Seed culture medium (e.g., Potato Dextrose Broth)
- Production fermentation medium (details below)
- Shake flasks or bioreactor

Procedure:

- **Inoculum Preparation:** A seed culture is prepared by inoculating a suitable medium (e.g., Potato Dextrose Broth) with spores or mycelia of the *Penicillium* strain. The culture is incubated at $27\pm 2^{\circ}\text{C}$ on a rotary shaker (e.g., 200 rpm) for 2-3 days to obtain a sufficient biomass for inoculation.
- **Production Culture:** The production medium is inoculated with the seed culture. A representative medium composition includes sources of carbon (e.g., glucose, potato

starch), nitrogen (e.g., yeast extract, peptone), and mineral salts.

- Fermentation Conditions: The fermentation is carried out in shake flasks or a stirred-tank bioreactor.
 - Temperature: 25-28°C
 - pH: The pH is a critical parameter. Acidic conditions during fermentation can influence the conversion of different decarestrictine analogues.[4] pH-static fermentations can be employed to control the metabolite profile.[3][4]
 - Aeration: Maintained by shaking (e.g., 150-250 rpm) or sparging in a bioreactor.
 - Duration: Fermentation is typically carried out for 10 to 17 days, with secondary metabolite production often peaking during the stationary phase.[5]
- Monitoring: The production of decarestrictines can be monitored throughout the fermentation process by taking samples and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Isolation and Purification

The isolation of **Decarestrictine C** from the fermentation broth involves extraction and multi-step chromatographic purification.

Experimental Protocol

Objective: To extract and purify **Decarestrictine C** from the fermentation culture.

Materials:

- Fermentation broth
- Ethyl acetate
- Chloroform
- Silica gel (for column chromatography)

- Solvents for chromatography (e.g., petroleum ether, ethyl acetate, methanol)
- HPLC system (for final purification)

Procedure:

- Harvesting: Upon completion of the fermentation, the culture broth is harvested. The mycelium is separated from the filtrate by filtration.
- Extraction: Both the mycelium and the culture filtrate are extracted to recover the full spectrum of metabolites.
 - The culture filtrate is extracted multiple times with an organic solvent such as ethyl acetate.
 - The mycelial mass is homogenized and extracted with a solvent mixture, often methanol followed by ethyl acetate or chloroform.
- Crude Extract Preparation: The organic extracts are combined and the solvent is removed under reduced pressure using a rotary evaporator to yield a dry crude extract.
- Column Chromatography: The crude extract is subjected to column chromatography on silica gel.
 - A slurry of the crude extract with a small amount of silica gel is prepared and loaded onto the column.
 - The column is eluted with a solvent gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in petroleum ether or hexane.
 - Fractions are collected and analyzed by TLC to identify those containing compounds with the characteristic properties of decarestrictines.
- Further Purification: Fractions containing the target compounds are combined, concentrated, and may require further chromatographic steps (e.g., Sephadex LH-20, preparative HPLC) to isolate the **Decarestrictine C1/C2** mixture to purity. A reverse-phase C18 column is often used for the final HPLC purification step.

Structure Elucidation

The structure of **Decarestrictine C** was determined using a combination of spectroscopic techniques. As a diastereomeric mixture of C1 and C2, its characterization required careful analysis of the combined spectral data.

- **Mass Spectrometry (MS):** Fast Atom Bombardment Mass Spectrometry (FAB-MS) and High-Resolution Mass Spectrometry (HRMS) were used to determine the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** Extensive 1D (^1H , ^{13}C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the planar structure and relative stereochemistry of the 10-membered lactone ring and its substituents. The presence of two sets of signals in the NMR spectra confirmed that the isolated natural product was a mixture of two diastereomers (C1 and C2).
- **X-ray Crystallography:** While the structure of **Decarestrictine C** itself was not reported via X-ray analysis in the initial discovery, the structures of related compounds like Decarestrictine D were confirmed by X-ray crystallography, which helped to establish the stereochemical framework for the entire family.

Quantitative Data

The following tables summarize the key physico-chemical and spectroscopic data for **Decarestrictine C1** and **C2**.

Table 1: Physico-chemical Properties of Decarestrictines

Property	Decarestrictine C1/C2 Mixture
Molecular Formula	$\text{C}_{10}\text{H}_{14}\text{O}_5$
Molecular Weight	214 g/mol
Appearance	Not explicitly reported, likely an oil or amorphous solid

| Solubility | Soluble in DMSO, methanol, chloroform |

Table 2: ^{13}C NMR Spectroscopic Data for **Decarestrictine C1** and C2 (Data synthesized from literature)

Carbon No.	Decarestrictine C1 (δ in ppm)	Decarestrictine C2 (δ in ppm)
1	~170	~170
2	~35	~35
3	~70	~70
4	~130	~130
5	~132	~132
6	~72	~72
7	~75	~75
8	~38	~38
9	~20	~20
10	~78	~78

Note: Exact chemical shifts can vary based on the solvent used. This table represents approximate values based on published data for related structures and total synthesis confirmations.

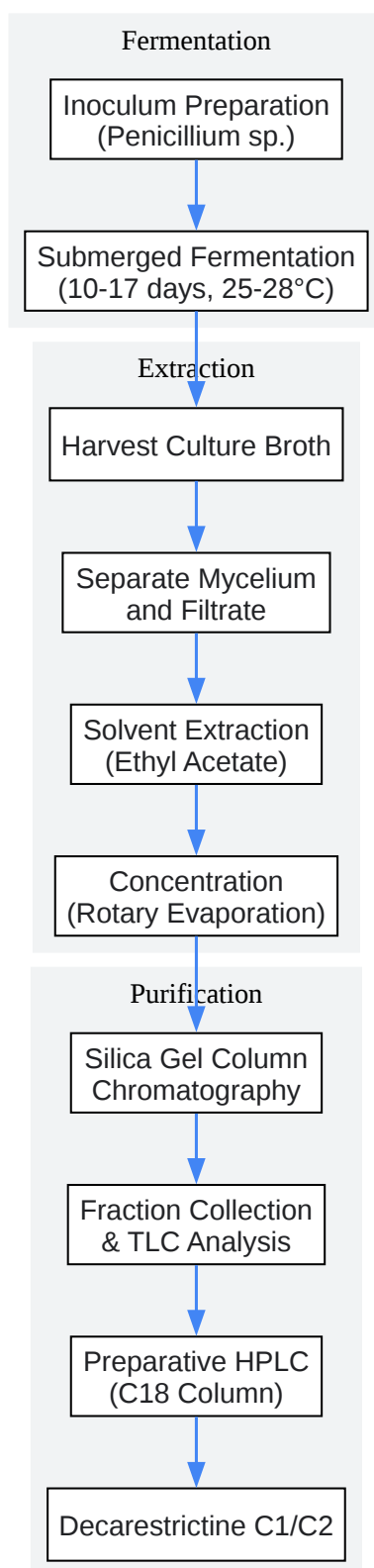
Table 3: ^1H NMR Spectroscopic Data for **Decarestrictine C1** and C2 (Data synthesized from literature)

Proton at C#	Decarestrictine C1 (δ in ppm, J in Hz)	Decarestrictine C2 (δ in ppm, J in Hz)
H-2a	~2.5	~2.5
H-2b	~2.7	~2.7
H-3	~4.2	~4.2
H-4	~5.8 (d, J=16)	~5.8 (d, J=16)
H-5	~5.9 (dd, J=16, 8)	~5.9 (dd, J=16, 8)
H-6	~4.5	~4.5
H-7	~3.8	~3.8
H-8a	~1.6	~1.6
H-8b	~1.8	~1.8
H-9 (CH ₃)	~1.2 (d, J=6)	~1.2 (d, J=6)
H-10	~5.1	~5.1

Note: This is a representative compilation. ¹H NMR spectra of the natural product show two sets of signals corresponding to the two diastereomers and potential conformational isomers at room temperature.

Visualizations

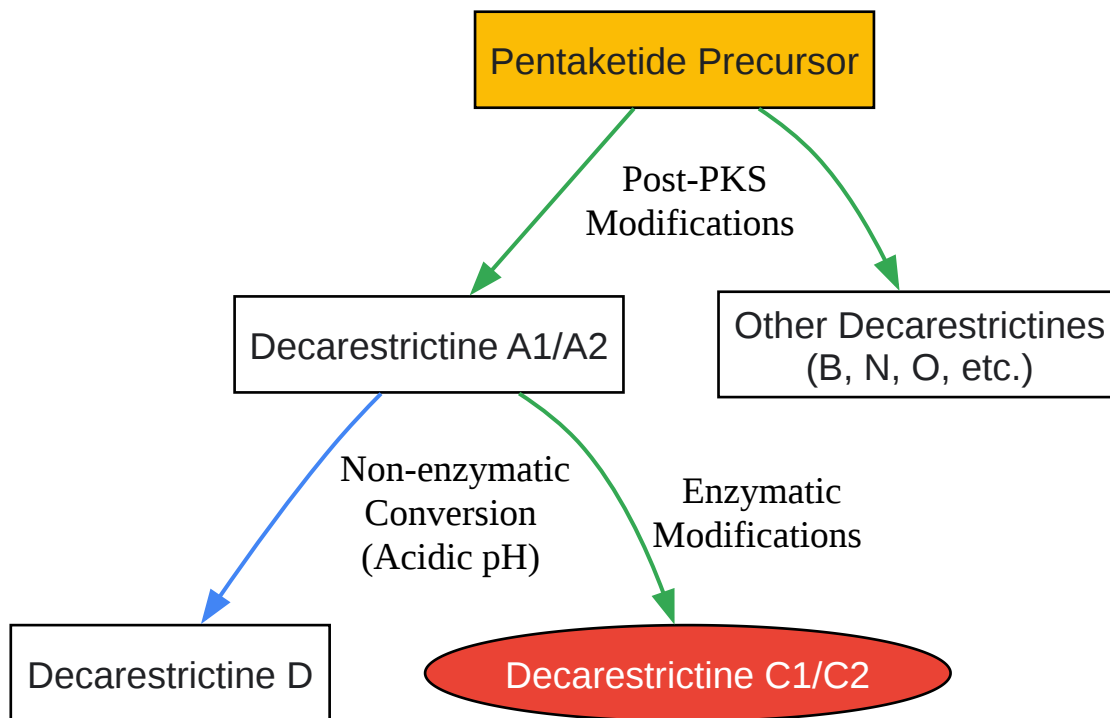
Experimental Workflow



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Caption: Workflow for the isolation of **Decarestrictine C**.

Biosynthetic Relationship



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Caption: Simplified biosynthetic origin of **Decarestrictine C**.

Conclusion

Decarestrictine C, isolated from *Penicillium* species, remains a compound of interest for its biological activity as an inhibitor of cholesterol biosynthesis. The methodologies outlined in this guide, derived from the primary literature, provide a framework for its production and purification. The complexity of its isolation as a diastereomeric mixture, along with the influence of fermentation conditions on the final metabolite profile, highlights the intricate nature of fungal secondary metabolism. Further research into optimizing fermentation parameters and exploring the full biosynthetic pathway could lead to improved yields and the generation of novel analogues for drug development.

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- To cite this document: BenchChem. [The Discovery and Isolation of Decarestrictine C from *Penicillium*: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1670110#decarestrictine-c-discovery-and-isolation-from-penicillium>]

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